N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide
Description
N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorinated aromatic rings and an amide linkage
Properties
IUPAC Name |
N-[4-chloro-3-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O3/c1-3-4-18(25)23-13-6-7-14(21)16(10-13)24-19(26)11(2)27-17-8-5-12(20)9-15(17)22/h5-11H,3-4H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYNAXQZKIDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2,4-dichlorophenoxy)propanoic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2-(2,4-dichlorophenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl2).
Coupling with 4-chloro-3-aminophenylbutanamide: The acyl chloride is reacted with 4-chloro-3-aminophenylbutanamide in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine.
Hydrolysis: The products are 2-(2,4-dichlorophenoxy)propanoic acid and 4-chloro-3-aminophenylbutanamide.
Scientific Research Applications
N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)propanoic acid
- 4-chloro-3-aminophenylbutanamide
- N-(2-chloro-4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide
Uniqueness
N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide is unique due to its specific combination of functional groups and chlorinated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
